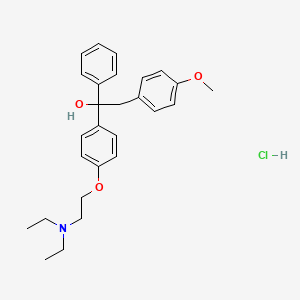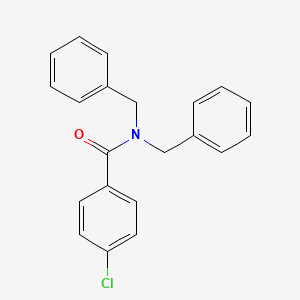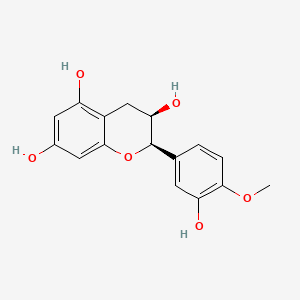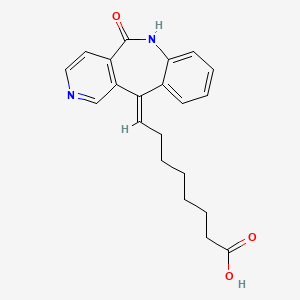
Ethamoxytriphetol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethamoxytriphetol hydrochloride, also known by its developmental code name MER-25, is a synthetic nonsteroidal antiestrogen. It was first reported in 1958 and was the first antiestrogen to be discovered . Despite its promising properties, it was never marketed due to its low potency and undesirable side effects .
Méthodes De Préparation
Ethamoxytriphetol hydrochloride is synthesized through a series of chemical reactions involving the combination of various reagents under specific conditions. The synthetic route typically involves the reaction of 4-methoxyphenyl magnesium bromide with 4-(2-diethylaminoethoxy)benzophenone, followed by hydrolysis and subsequent crystallization to obtain the hydrochloride salt
Analyse Des Réactions Chimiques
Ethamoxytriphetol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of phenolic derivatives, while reduction can yield alcohols.
Applications De Recherche Scientifique
Ethamoxytriphetol hydrochloride has been studied for various scientific research applications, including:
Mécanisme D'action
Ethamoxytriphetol hydrochloride exerts its effects by binding to estrogen receptors and blocking the action of estrogen. This results in the inhibition of estrogen-dependent cellular processes and gene expression . The compound is technically a selective estrogen receptor modulator (SERM), meaning it can act as both an antagonist and an agonist depending on the tissue and context .
Comparaison Avec Des Composés Similaires
Ethamoxytriphetol hydrochloride is structurally related to the triphenylethylene group of selective estrogen receptor modulators, which includes compounds such as clomifene and tamoxifen . Compared to these compounds, this compound is unique in its nearly pure antiestrogenic activity and lack of estrogenic effects in most species tested . it is less potent and has more severe central nervous system side effects, which limited its clinical development .
Similar Compounds
- Clomifene
- Tamoxifen
- Nafoxidine
Propriétés
Numéro CAS |
3037-26-1 |
|---|---|
Formule moléculaire |
C27H34ClNO3 |
Poids moléculaire |
456.0 g/mol |
Nom IUPAC |
1-[4-[2-(diethylamino)ethoxy]phenyl]-2-(4-methoxyphenyl)-1-phenylethanol;hydrochloride |
InChI |
InChI=1S/C27H33NO3.ClH/c1-4-28(5-2)19-20-31-26-17-13-24(14-18-26)27(29,23-9-7-6-8-10-23)21-22-11-15-25(30-3)16-12-22;/h6-18,29H,4-5,19-21H2,1-3H3;1H |
Clé InChI |
HUSCQLWJYAZOLD-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC1=CC=C(C=C1)C(CC2=CC=C(C=C2)OC)(C3=CC=CC=C3)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















